molecular formula C21H12N2O3S B2758514 N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 923070-17-1

N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2758514
CAS No.: 923070-17-1
M. Wt: 372.4
InChI Key: ONTKCGXCNOQBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a coumarin-based derivative synthesized via the condensation of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 5-amino-1,3-benzothiazole. This compound belongs to a broader class of 3-oxo-3H-benzo[f]chromene-2-carboxamides, which are structurally characterized by a fused coumarin core (benzo[f]chromene) linked to an amide group.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3S/c24-20(23-13-6-8-19-17(9-13)22-11-27-19)16-10-15-14-4-2-1-3-12(14)5-7-18(15)26-21(16)25/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTKCGXCNOQBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Another approach involves the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been evaluated for its effectiveness against various bacterial and fungal strains. In studies, compounds with similar structures have shown potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these organisms .

2. Antitumor Activity
Benzothiazole derivatives are recognized for their broad-spectrum antitumor activities. The structure of this compound may enhance its efficacy in targeting cancer cells. Studies have demonstrated that related compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression .

3. Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have been documented, contributing to their potential use in preventing oxidative stress-related diseases. Compounds like this compound may help mitigate cellular damage caused by free radicals, thus supporting their role in health maintenance and disease prevention .

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

StudyFocusFindings
Antimicrobial Activity Study Evaluation against pathogensCompounds exhibited MIC values in the range of 10.7–21.4 μmol/mL against various bacteria and fungi .
Antitumor Activity Assessment In vitro testing on cancer cell linesDemonstrated significant inhibition of cell proliferation with IC50 values indicating potent antitumor effects .
Oxidative Stress Prevention Antioxidant assaysShowed capacity to scavenge free radicals effectively, suggesting protective effects against oxidative damage .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it can inhibit enzymes like cyclooxygenase, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Functional Features
N-(1,3-Benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide 1,3-Benzothiazol-5-yl N/A* N/A* Benzothiazole enhances π-conjugation
5a : N-(3,5-Dimethylphenyl) derivative 3,5-Dimethylphenyl 74.4 277.1–279.2 Electron-donating methyl groups
5e : Unspecified aryl (antiproliferative lead) Aryl (undisclosed) N/A N/A Strong apoptosis induction in NSCLC
6g : Isopropyl ester Isopropyl 85.2 95.2–97.9 High fluorescence quantum yield (Φf = 0.66)
27 : 3-Oxo-N-(quinolin-3-yl) derivative Quinolin-3-yl N/A N/A Anti-breast cancer activity (MCF7)

Photophysical Properties

  • Fluorescence : Esters (6a–g ) exhibit fluorescence quantum yields (Φf) ranging from 0.44 to 0.66, dependent on alkyl chain length and branching. Linear chains (e.g., n-propyl in 6c ) enhance Φf compared to branched analogs (e.g., isopropyl in 6d ) .
  • Amides : While most carboxamides (5a–i ) show low Φf (<0.1), 5g (unspecified substituent) and benzothiazole derivatives may exhibit enhanced fluorescence due to extended conjugation with aromatic systems.

Mechanistic and Structural Insights

  • This may influence binding to biological targets like tyrosine kinases .
  • Steric Considerations: Bulky substituents (e.g., quinoline in 27) may hinder cellular uptake, whereas smaller groups (e.g., methyl in 5a) improve solubility and bioavailability .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzochromene core, which are known for their diverse biological activities. The structural formula can be represented as follows:

N 1 3 benzothiazol 5 yl 3 oxo 3H benzo f chromene 2 carboxamide\text{N 1 3 benzothiazol 5 yl 3 oxo 3H benzo f chromene 2 carboxamide}

This unique configuration may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study:
A study evaluated the compound's efficacy against human breast cancer cell line MCF-7 using the sulforhodamine B (SRB) assay. The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity compared to control groups .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HeLa18Inhibition of migration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

Research Findings:
In a study assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent.

Mechanism Insights:
The compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for its anti-inflammatory effects.

Experimental Data:
In vitro studies revealed that treatment with the compound reduced cytokine production by approximately 40% at a concentration of 10 µM .

Q & A

Q. What established synthetic routes are used to prepare N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide?

The synthesis typically involves multi-step reactions, including condensation of benzo[f]chromene-2-carboxylic acid derivatives with 1,3-benzothiazol-5-amine. Key steps may include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling when introducing aryl groups .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency. Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural characterization?

Critical methods include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing chromene carbonyls at δ ~165–170 ppm) .
  • IR spectroscopy : Identification of C=O (1650–1700 cm⁻¹) and amide N–H (3200–3350 cm⁻¹) stretches .
  • Mass spectrometry (EI/ESI) : For molecular ion ([M]⁺) verification and fragmentation pattern analysis .
  • Elemental analysis : Validation of C, H, N, S percentages to confirm purity .

Q. How are preliminary biological activities screened for this compound?

Standard assays include:

  • MTT/SRB assays : To evaluate cytotoxicity against cancer cell lines (e.g., MCF7 breast cancer), with IC₅₀ calculations .
  • Enzyme inhibition studies : Kinase or protease assays using fluorescence/colorimetric substrates .
  • Microbial susceptibility testing : Broth microdilution for antimicrobial activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide SAR studies?

  • DFT calculations : Predict frontier molecular orbitals (FMOs) to identify electron-rich regions for electrophilic attack or binding interactions. For example, the 3-oxo chromene moiety exhibits high electrophilicity, making it a potential pharmacophore .
  • Molecular docking : Simulate interactions with targets (e.g., estrogen receptors) using software like AutoDock. Key residues (e.g., Arg394 in HER2) may form hydrogen bonds with the benzothiazole NH group .
  • MD simulations : Assess stability of ligand-target complexes over time to prioritize analogs .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Standardized protocols : Replicate assays under controlled conditions (e.g., uniform cell lines, serum-free media) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between benzothiazole substitution and IC₅₀ values) .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement if activity discrepancies arise .

Q. How can crystallography tools (e.g., SHELX) elucidate structural ambiguities?

  • SHELXL refinement : Resolve disorder in the benzothiazole ring using high-resolution X-ray data (e.g., tweaking occupancy parameters) .
  • TWIN refinement : Address twinning in crystals via the HKLF5 dataset in SHELXL .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between chromene and benzothiazole moieties) .

Q. What experimental designs optimize pharmacokinetic properties in analogs?

  • LogP modulation : Introduce polar groups (e.g., –SO₂NH₂) to improve solubility while retaining benzothiazole lipophilicity for membrane penetration .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., chromene C-3 oxidation) and block via fluorination .
  • Prodrug strategies : Mask the amide with ester groups to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.